3-Cyano-4-(octyloxy)benzoyl chloride
Description
3-Cyano-4-(octyloxy)benzoyl chloride is a benzoyl chloride derivative with a cyano group (-CN) at the 3-position and an octyloxy chain (-O-C₈H₁₇) at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₂₀ClNO₂, with a molecular weight of 293.5 g/mol. The compound combines electron-withdrawing (cyano) and lipophilic (octyloxy) substituents, making it distinct in reactivity and physical properties compared to simpler benzoyl chloride analogs. It is primarily used as an acylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents enhance solubility in non-polar matrices or modulate reactivity .
Properties
CAS No. |
62435-41-0 |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
3-cyano-4-octoxybenzoyl chloride |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-10-20-15-9-8-13(16(17)19)11-14(15)12-18/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
YPTXONBWPVZRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(octyloxy)benzoyl chloride typically involves the introduction of the cyano and octyloxy groups onto a benzoyl chloride backbone. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride is reacted with octanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-(octyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Reduction: Reducing agents like LiAlH₄ or hydrogenation catalysts.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction: Formation of primary amines.
Electrophilic Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Cyano-4-(octyloxy)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(octyloxy)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The cyano group can participate in further chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Comparison with Similar Benzoyl Chloride Derivatives
Structural and Electronic Effects
The electronic and steric profiles of benzoyl chloride derivatives depend on substituent type, position, and chain length. Key comparisons include:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| 3-Cyano-4-(octyloxy)benzoyl chloride | -CN (3), -O-C₈H₁₇ (4) | C₁₆H₂₀ClNO₂ | 293.5 | Strong electron-withdrawing (-CN), lipophilic (-O-C₈H₁₇) |
| 4-Nitrobenzoyl chloride | -NO₂ (4) | C₇H₄ClNO₃ | 185.5 | Electron-withdrawing (-NO₂) increases carbonyl reactivity |
| 4-Methoxybenzoyl chloride | -OCH₃ (4) | C₈H₇ClO₂ | 170.6 | Electron-donating (-OCH₃) reduces electrophilicity |
| 4-Bromobenzoyl chloride | -Br (4) | C₇H₄BrClO | 219.5 | Moderately electron-withdrawing (-Br) |
| Benzoyl chloride (parent) | None | C₇H₅ClO | 140.6 | Baseline reactivity |
- Electron Effects: The cyano group in this compound strongly withdraws electrons, activating the carbonyl carbon for nucleophilic attack compared to electron-donating groups (e.g., -OCH₃ in 4-methoxybenzoyl chloride) .
Physical Properties
| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Solubility (Non-polar Solvents) |
|---|---|---|---|
| This compound | ~300 (estimated) | Low | High (due to -O-C₈H₁₇) |
| 4-Nitrobenzoyl chloride | 202–205 | Moderate | Low |
| 4-Methoxybenzoyl chloride | 245–247 | High | Low |
| Benzoyl chloride | 197–199 | Low | Moderate |
- The octyloxy chain enhances lipophilicity, making this compound more soluble in organic solvents (e.g., hexane, toluene) than polar derivatives like 4-nitrobenzoyl chloride .
- Its higher molecular weight and long alkyl chain likely result in a higher boiling point compared to shorter-chain analogs .
Research Findings and Case Studies
- Reactivity in Friedel-Crafts Acylation: Benzoyl chlorides with electron-withdrawing groups (e.g., -CN, -NO₂) are more effective in Friedel-Crafts reactions. However, steric hindrance from bulky substituents (e.g., -O-C₈H₁₇) can reduce reaction yields .
- Solubility-Driven Design : In a 2017 study, 4-octyloxy-substituted benzoyl chlorides demonstrated improved solubility in lipid-based drug formulations compared to nitro or methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
